Pericyazine-d4
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Overview
Description
Pericyazine-d4 is a deuterated form of pericyazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its sedative properties and is used to manage symptoms such as aggressiveness, impulsiveness, and hostility in psychiatric conditions like schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pericyazine-d4 involves the incorporation of deuterium atoms into the pericyazine molecule. This can be achieved through various methods, including deuterium exchange reactions where hydrogen atoms in the pericyazine molecule are replaced with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and maintain the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Pericyazine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted phenothiazine derivatives .
Scientific Research Applications
Pericyazine-d4 is used in scientific research to study the pharmacokinetics and metabolism of pericyazine. The deuterated form allows for more precise tracking and analysis using techniques such as mass spectrometry. It is also used in studies related to the treatment of psychiatric disorders, providing insights into the drug’s efficacy and safety .
Mechanism of Action
Pericyazine-d4, like pericyazine, exerts its effects primarily through central adrenergic blockade and antagonism of dopamine receptors, particularly the D1 receptor. This action reduces pathologic arousal and affective tension in psychotic patients. The compound also has anticholinergic, adrenolytic, and metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Known for its potent antipsychotic effects but with a higher incidence of extrapyramidal side effects.
Thioridazine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Pericyazine-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the stability of the deuterium-hydrogen bond. This allows for more accurate tracking and analysis in research settings.
Properties
CAS No. |
1329836-72-7 |
---|---|
Molecular Formula |
C21H23N3OS |
Molecular Weight |
369.519 |
IUPAC Name |
10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |
InChI Key |
LUALIOATIOESLM-IDPVZSQYSA-N |
SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Synonyms |
10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4; 2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4; Aolept-d4; Bayer 1409-d4; FI 6145-d4; Nelactil-d4; Nemactil-d4; Neulactil; -d4 Neuleptil-d4; Periciazine-d4; Perici |
Origin of Product |
United States |
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